molecular formula C19H20N2O2 B2716489 3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide CAS No. 1796951-25-1

3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide

Cat. No.: B2716489
CAS No.: 1796951-25-1
M. Wt: 308.381
InChI Key: BJXMMPMLGYEKLT-UHFFFAOYSA-N
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Description

3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group, a methoxy group, and a phenylbutyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide typically involves the reaction of 3-cyanobenzoyl chloride with 2-methoxy-2-phenylbutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-(2-methoxy-2-phenylbutyl)benzamide.

    Reduction: Formation of 3-amino-N-(2-methoxy-2-phenylbutyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, while the methoxy and phenylbutyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-N-(2-methoxy-2-phenylethyl)benzamide
  • 3-cyano-N-(2-methoxy-2-phenylpropyl)benzamide
  • 3-cyano-N-(2-methoxy-2-phenylhexyl)benzamide

Uniqueness

3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the methoxy group and the phenylbutyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-19(23-2,17-10-5-4-6-11-17)14-21-18(22)16-9-7-8-15(12-16)13-20/h4-12H,3,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXMMPMLGYEKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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